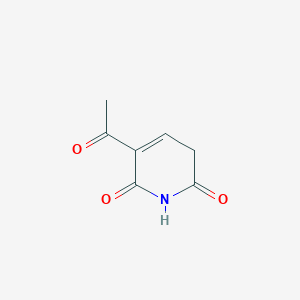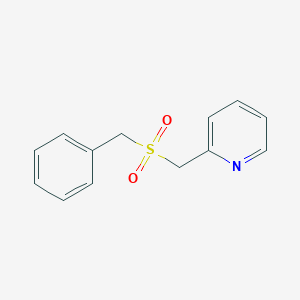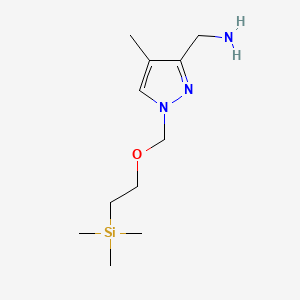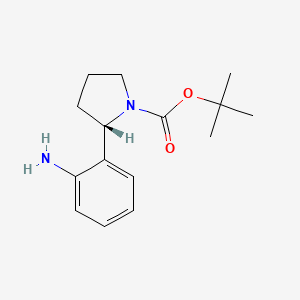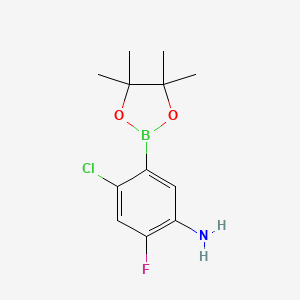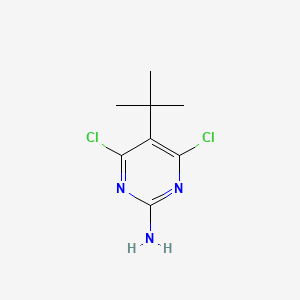![molecular formula C7H7BN2O2 B15364771 Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
Pyrazolo[1,5-a]pyridin-6-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative featuring a pyrazolo[1,5-a]pyridine core. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties. It is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyridine with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce the boronic acid group to the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction Reagents: Reducing agents such as sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the boronic acid group.
Substitution Products: Substituted pyrazolo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and as a tool in bioconjugation techniques.
Medicine: It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which pyrazolo[1,5-a]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in cellular processes, leading to its biological effects.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidines
Pyrazole Derivatives
Boronic Acid Derivatives
This comprehensive overview provides a detailed understanding of pyrazolo[1,5-a]pyridin-6-ylboronic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H7BN2O2 |
|---|---|
Peso molecular |
161.96 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5,11-12H |
Clave InChI |
QEHBKTCEMAWMTO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN2C(=CC=N2)C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
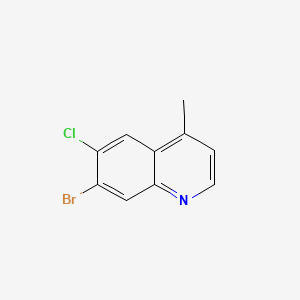

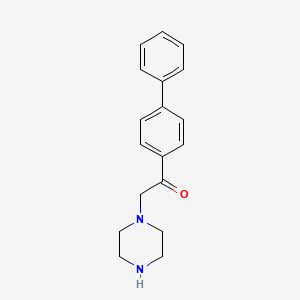
![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)

